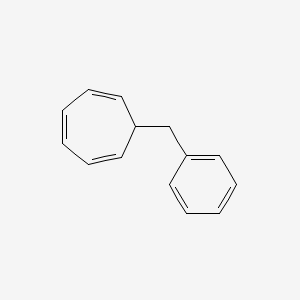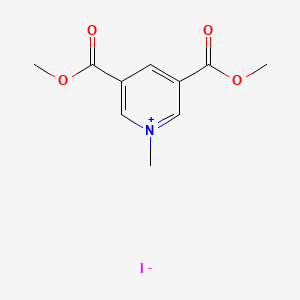
3,5-Bis(methoxycarbonyl)-1-methylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(methoxycarbonyl)-1-methylpyridin-1-ium iodide is a chemical compound with a unique structure that includes a pyridinium core substituted with methoxycarbonyl groups at the 3 and 5 positions and a methyl group at the 1 position. This compound is often used in various chemical reactions and has applications in scientific research due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(methoxycarbonyl)-1-methylpyridin-1-ium iodide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxycarbonylpyridine and methyl iodide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like acetonitrile or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(methoxycarbonyl)-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5-Bis(methoxycarbonyl)-1-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions involving pyridinium salts.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,5-Bis(methoxycarbonyl)-1-methylpyridin-1-ium iodide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxycarbonyl groups and the pyridinium core play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(methoxycarbonyl)benzeneboronic acid: This compound has a similar structure but with a boronic acid group instead of a pyridinium core.
3-Methoxycarbonylphenylboronic acid: Another related compound with a single methoxycarbonyl group and a boronic acid group.
Uniqueness
3,5-Bis(methoxycarbonyl)-1-methylpyridin-1-ium iodide is unique due to its pyridinium core, which imparts distinct chemical properties and reactivity compared to similar compounds with boronic acid groups. This uniqueness makes it valuable in specific research and industrial applications.
Properties
CAS No. |
54732-80-8 |
|---|---|
Molecular Formula |
C10H12INO4 |
Molecular Weight |
337.11 g/mol |
IUPAC Name |
dimethyl 1-methylpyridin-1-ium-3,5-dicarboxylate;iodide |
InChI |
InChI=1S/C10H12NO4.HI/c1-11-5-7(9(12)14-2)4-8(6-11)10(13)15-3;/h4-6H,1-3H3;1H/q+1;/p-1 |
InChI Key |
XHGHQETZOSWGPE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC(=CC(=C1)C(=O)OC)C(=O)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


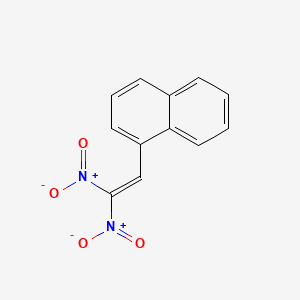
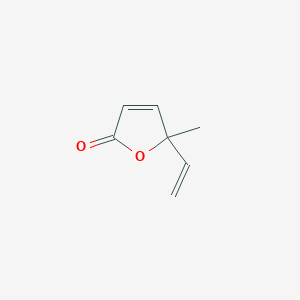
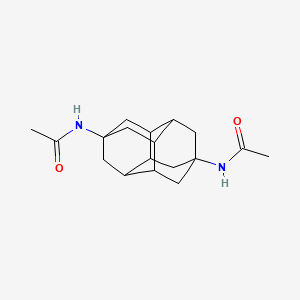

![Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-](/img/structure/B14637399.png)
![2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14637403.png)
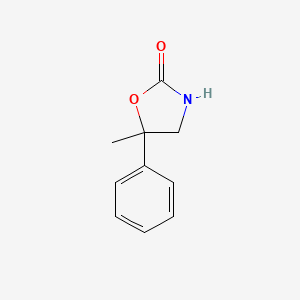
![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)


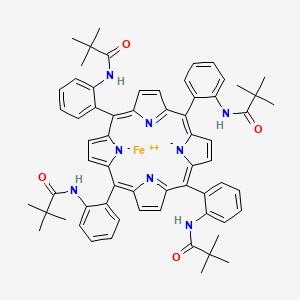
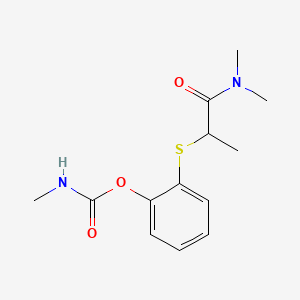
![1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14637439.png)
